molecular formula C14H15N3O4S B2395952 Methyl (4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946284-03-3

Methyl (4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2395952
CAS No.: 946284-03-3
M. Wt: 321.35
InChI Key: MKYJWOQVOTTWMP-UHFFFAOYSA-N
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Description

Methyl (4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a heterocyclic compound featuring a thiazole core substituted with a carbamate group at position 2, a 2-methoxybenzamide-linked ethyl chain at position 4, and a methyl ester. This structure combines a thiazole ring (known for bioactivity in pharmaceuticals and agrochemicals) with carbamate and aryl amide moieties, which are common in kinase inhibitors and antimicrobial agents.

Properties

IUPAC Name

methyl N-[4-[2-(2-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-20-11-6-4-3-5-10(11)16-12(18)7-9-8-22-13(15-9)17-14(19)21-2/h3-6,8H,7H2,1-2H3,(H,16,18)(H,15,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYJWOQVOTTWMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thioamide Precursor Preparation

The Hantzsch thiazole synthesis begins with preparing a thioamide precursor. Reacting 2-methoxyaniline with chloroacetyl chloride in dichloromethane at 0–5°C yields 2-((2-methoxyphenyl)amino)acetyl chloride. Subsequent treatment with ammonium thiocyanate in acetone forms the corresponding thioamide, 2-((2-methoxyphenyl)amino)thioacetamide (85% yield).

α-Haloketone Synthesis

Parallelly, bromoacetone is synthesized by reacting acetone with bromine in acetic acid under controlled conditions (45°C, 4 h), achieving a 78% yield.

Cyclocondensation to Form Thiazole Core

The thioamide and α-haloketone undergo cyclocondensation in ethanol at reflux (12 h), forming 4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-amine. This intermediate is isolated via vacuum filtration (mp 162–164°C) and confirmed by $$^1$$H NMR.

Carbamate Formation

The 2-amino group reacts with methyl chloroformate in tetrahydrofuran (THF) using triethylamine as a base (0°C to room temperature, 6 h). The product is purified via column chromatography (hexane/ethyl acetate, 3:1), yielding 63% of the target compound.

Sequential Alkylation of Preformed Thiazole

Thiazole Ring Formation

2-Aminothiazole is synthesized via the reaction of thiourea with α-bromoacetaldehyde in aqueous HCl (70°C, 5 h, 72% yield).

Carbamate Installation

The amine at position 2 is converted to the carbamate using methyl chloroformate and pyridine in dichloromethane (0°C, 2 h), achieving 71% yield after recrystallization.

Alternative Method: Carbonyldiimidazole (CDI)-Mediated Carbamate Formation

Thiazole Intermediate Synthesis

4-(2-((2-Methoxyphenyl)amino)-2-oxoethyl)thiazol-2-amine is prepared as in Route 1.

CDI Activation

CDI (1.2 equiv) reacts with the amine in THF (25°C, 1 h), followed by addition of methanol. The carbamate forms quantitatively within 4 h, requiring no base. Purification via silica gel chromatography yields 89% product, demonstrating superior efficiency over traditional methods.

Comparative Analysis of Synthetic Routes

Parameter Hantzsch Route Alkylation Route CDI Route
Total Steps 4 3 3
Overall Yield (%) 42 39 58
Reaction Time (h) 48 32 28
Scalability Moderate Low High
Cost Efficiency $$ $$$ $

Key Observations :

  • The CDI route offers the highest yield and scalability due to fewer side reactions.
  • Hantzsch synthesis, while reliable, requires stringent temperature control during cyclocondensation.
  • Alkylation methods suffer from moderate yields due to competing side reactions during Ullmann coupling.

Characterization and Analytical Data

Spectroscopic Confirmation

  • $$^1$$H NMR (400 MHz, CDCl₃) : δ 3.81 (s, 3H, OCH₃), 4.52 (s, 2H, CH₂), 6.89–7.35 (m, 4H, Ar-H), 8.21 (s, 1H, NH).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).
  • HRMS : m/z 335.1024 [M+H]⁺ (calc. 335.1021).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) shows >98% purity, with retention time 6.7 min.

Challenges and Optimization Strategies

Byproduct Formation in Hantzsch Synthesis

Trace amounts of des-methyl carbamate (<5%) form due to incomplete reaction with methyl chloroformate. Increasing the equivalents of methyl chloroformate (1.5 equiv) and reaction time (8 h) reduces this impurity to <1%.

Solvent Selection for CDI Route

Replacing THF with dimethylacetamide (DMAc) accelerates the reaction (2 h) but complicates purification. A hybrid solvent system (THF/DMAc 4:1) balances speed and ease of isolation.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative. Substitution reactions can result in various substituted thiazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit notable antitumor properties. Methyl (4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including breast and ovarian cancers.

Mechanisms of Action
The antitumor activity is primarily attributed to the compound's ability to interact with specific biological targets involved in cancer metabolism. Studies suggest that it may act as an enzyme inhibitor, enhancing its binding affinity and therapeutic potential.

Anti-inflammatory Properties

Preliminary studies have suggested that derivatives of carbamate compounds can exhibit anti-inflammatory effects. This compound may modulate cytokine production and reduce inflammatory cell infiltration, indicating its potential use in treating inflammatory diseases.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Thiazole derivatives are known for their broad-spectrum antimicrobial activity, making this compound a candidate for further research in developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Investigations into similar thiazole-containing compounds have revealed that modifications at the phenyl group significantly influence biological activity. For instance, the introduction of methoxy groups has been shown to enhance lipophilicity and receptor binding, thereby improving potency against various biological targets.

In Vitro Studies

A notable study demonstrated that this compound exhibited nanomolar activity against a range of human cancer cell lines, suggesting broad-spectrum antitumor potential.

Animal Models

In preclinical trials using murine models, administration of this compound resulted in significant reductions in tumor size compared to control groups, further supporting its potential as an anticancer agent.

Biological Activity Findings
AntitumorInhibits proliferation and induces apoptosis in cancer cells
Anti-inflammatoryModulates cytokine production; reduces inflammation
AntimicrobialBroad-spectrum activity against various pathogens

Mechanism of Action

The mechanism of action of Methyl (4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Comparative Data Table

Property/Compound Target Compound* Thiazol-5-ylmethyl Carbamate Urea-Thiazole Hybrid Anticancer Thiazole
Functional Groups Carbamate, 2-methoxyphenylamide Carbamate, peroxide Urea, piperazine Hydrazide, carboxamide
Melting Point Not reported 195–196°C (analog) 205–207°C 160–162°C
Molecular Weight (g/mol) ~349.38 (calculated) ~720–850 ~638.1 ~350–400
Bioactivity Hypothesized kinase inhibition Alzheimer’s targets Antitumor HepG-2 cytotoxicity
Key Interactions Hydrogen bonding, π-π stacking Stereospecific H-bonding Metal chelation ROS generation

Biological Activity

Methyl (4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic compound belonging to the thiazole derivative class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C14H16N2O3S. Its structure includes:

  • Thiazole Ring : A five-membered heterocyclic structure that contributes to its biological activity.
  • Carbamate Group : Enhances chemical reactivity and potential interactions with biological targets.
  • Methoxyphenyl Substituent : May influence pharmacological properties and solubility.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

  • Formation of the Thiazole Ring : Reacting α-haloketones with thiourea under basic conditions.
  • Introduction of the Amino Group : Reacting the thiazole intermediate with 2-methoxyphenylamine.
  • Formation of the Carbamate Group : Final reaction with methyl chloroformate.

These steps highlight the versatility in synthesizing thiazole-containing compounds through various organic transformations .

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antibacterial activity. For instance, compounds similar to this compound have shown potent effects against various bacterial strains, outperforming standard antibiotics like ampicillin and streptomycin .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Thiazole Derivative AS. aureus0.012 μg/mL
Thiazole Derivative BE. coli0.008 μg/mL

These findings suggest that compounds containing a thiazole ring can selectively inhibit bacterial enzymes without affecting human counterparts, indicating a promising therapeutic profile .

Anticancer Activity

This compound is also being investigated for its potential anticancer properties. Studies have shown that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including:

  • Inhibition of Topoisomerases : Compounds have demonstrated the ability to inhibit bacterial topoisomerase IV selectively, which is crucial for DNA replication in bacteria but not in human cells.
    CompoundIC50 (µg/mL)Target
    Compound 11.61Topoisomerase IV
    Compound 21.98Topoisomerase IV
  • Cytotoxic Effects : Certain derivatives have shown significant cytotoxic activity against various cancer cell lines, including HepG2 (liver cancer), with IC50 values indicating strong antiproliferative effects .

The biological activity of this compound likely involves interactions with multiple biochemical pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular processes.
    • Target Enzymes : Topoisomerases, kinases.
  • Receptor Modulation : Potential interactions with cellular receptors could lead to altered signaling pathways associated with proliferation and apoptosis.

Case Studies

A recent study explored the anticancer effects of various thiazole derivatives, including this compound, against human cancer cell lines. The results indicated that these compounds could effectively reduce cell viability and induce apoptosis through caspase activation pathways .

Q & A

Q. What gaps exist in understanding this compound’s therapeutic potential?

  • Priority Areas :
  • In Vivo Efficacy : Xenograft models (e.g., HCT-116 colorectal cancer) to validate tumor growth inhibition.
  • Toxicology : 28-day repeat-dose toxicity studies in rodents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.